3-Chloro-2-fluorophenylpropanenitrile
Description
3-Chloro-2-fluorophenylpropanenitrile is an organohalogen nitrile derivative featuring a phenyl ring substituted with chlorine (position 3) and fluorine (position 2), attached to a propanenitrile group (CH₂CH₂CN).
Properties
Molecular Formula |
C9H7ClFN |
|---|---|
Molecular Weight |
183.61 g/mol |
IUPAC Name |
3-(3-chloro-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7ClFN/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5H,2,4H2 |
InChI Key |
HKSYMZKPYGZZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluorophenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-fluorobenzaldehyde with a suitable nitrile source under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-2-fluorophenylpropanenitrile may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluorophenylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products with different functional groups replacing chlorine or fluorine.
Reduction: Amines or other reduced derivatives.
Oxidation: Carboxylic acids or other oxidized compounds.
Scientific Research Applications
3-Chloro-2-fluorophenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-2-fluorophenylpropanenitrile exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing effects of the chlorine and fluorine atoms facilitate the attack of nucleophiles on the aromatic ring. In reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Key Structural and Molecular Differences
The table below compares 3-Chloro-2-fluorophenylpropanenitrile with structurally related nitriles:
*Calculated based on substituents and molecular formulas.
Electronic and Steric Effects
- Halogen Substituents: The 3-Cl and 2-F groups on the phenyl ring create strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to non-halogenated analogs.
- Chain Length : The propanenitrile group (CH₂CH₂CN) offers greater flexibility and lipophilicity than acetonitrile (CH₂CN), which may improve membrane permeability in drug candidates. Conversely, shorter chains (e.g., acetonitrile derivatives) may favor crystallinity in polymer synthesis .
Reactivity and Functional Group Interactions
- Nitrile Group : The nitrile functionality enables transformations such as hydrolysis to carboxylic acids or reduction to amines. The propanenitrile chain’s length may influence reaction rates in these processes due to inductive effects .
- Heterocyclic Derivatives : Compounds like the pyridine-based nitrile in demonstrate enhanced stability and regioselectivity in cross-coupling reactions, attributed to the aromatic nitrogen’s directing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
